molecular formula C15H15Cl2N B1311306 N-(Phenylpropyl)-2,4-dichloroaniline CAS No. 774160-67-7

N-(Phenylpropyl)-2,4-dichloroaniline

Cat. No. B1311306
M. Wt: 280.2 g/mol
InChI Key: JBJNAQTZCRRWCR-UHFFFAOYSA-N
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Description

Chemical compounds are usually described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They can also be described by their functional groups and the type of chemical reactions they undergo.



Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often considered.



Molecular Structure Analysis

The molecular structure of a compound is usually determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography.



Chemical Reactions Analysis

This involves studying the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, reactivity, and stability under various conditions.


Scientific Research Applications

Bioremediation and Environmental Impact

Research on derivatives and compounds related to N-(Phenylpropyl)-2,4-dichloroaniline has highlighted their involvement in environmental remediation processes. One study focuses on the enhanced mineralization of the phenylurea herbicide diuron, which often contaminates soil and water due to its strong adsorption by soil organic matter and slow degradation. The study introduced a cyclodextrin-based bioremediation technology employing a bacterial consortium capable of significantly increasing diuron's bioavailability and its subsequent biodegradation. This represents a significant advancement in bioremediation techniques for contaminated environments (Villaverde et al., 2012).

Another study involving a similar compound, 3,4-dichloroaniline, explored its oxidative stress impact on the liver of crucian carp (Carassius auratus), highlighting the environmental and toxicological implications of such compounds. This research indicates the potential hazards to aquatic life from exposure to derivatives of N-(Phenylpropyl)-2,4-dichloroaniline, emphasizing the need for effective bioremediation strategies to mitigate these effects (Li et al., 2003).

Synthesis and Chemical Transformation

The synthesis and transformation of compounds structurally related to N-(Phenylpropyl)-2,4-dichloroaniline have been subjects of chemical research. A study describes the one-pot synthesis of 2,4-disubstituted indoles from N-tosyl-2,3-dichloroaniline using a palladium-dihydroxyterphenylphosphine catalyst. This process showcases the versatility of dichloroaniline derivatives in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Yamaguchi & Manabe, 2014).

Additionally, research into the biotransformation of phenylurea herbicides by soil bacteria demonstrates the metabolic pathways that lead to the degradation of compounds related to N-(Phenylpropyl)-2,4-dichloroaniline. This study provides insights into the environmental fate of such herbicides and their transformation products, which are crucial for understanding their ecological impact and for developing new biodegradation strategies (Tixier et al., 2002).

Safety And Hazards

Information on the safety and hazards of a compound is usually obtained from safety data sheets and includes details on toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

Future directions could involve finding new synthesis methods, discovering new reactions, improving the compound’s properties, or finding new applications for the compound.


properties

IUPAC Name

2,4-dichloro-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJNAQTZCRRWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444824
Record name AG-H-09724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(3-phenylpropyl)aniline

CAS RN

774160-67-7
Record name AG-H-09724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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